molecular formula C20H18N4O B11438627 4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11438627
M. Wt: 330.4 g/mol
InChI Key: RLEPXZNMXBRAJA-UHFFFAOYSA-N
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Description

4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot three-component reaction, which can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of green chemistry principles, such as catalyst-free synthesis and the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its specific structural features, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

4-[3-(2,5-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H18N4O/c1-13-4-5-14(2)17(12-13)22-19-18(15-6-8-16(25)9-7-15)23-20-21-10-3-11-24(19)20/h3-12,22,25H,1-2H3

InChI Key

RLEPXZNMXBRAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O

Origin of Product

United States

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